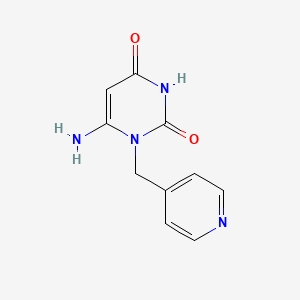
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide
Vue d'ensemble
Description
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide, also known as BZB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BZB belongs to the thiazole family and is a derivative of benzamide. It has been shown to possess various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide exerts its effects through the inhibition of various enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. Additionally, N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide is its high purity level, which makes it suitable for use in various lab experiments. N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide is also relatively stable and has a long shelf-life, making it easy to store and transport. However, one limitation of N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for the research of N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide. One potential application of N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide is in the development of new drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide may also have potential as an anticancer agent, either as a standalone treatment or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide and to identify any potential side effects or toxicity.
Applications De Recherche Scientifique
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-21(2,3)17-11-9-16(10-12-17)19(24)23-20-22-14-18(25-20)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHNALBEKCKQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3-thiazol-2-yl)-4-tert-butylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzamide](/img/structure/B3748708.png)

![1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B3748718.png)
![methyl [4-({[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)phenoxy]acetate](/img/structure/B3748736.png)
![methyl (4-{[(4-methyl-1-oxophthalazin-2(1H)-yl)acetyl]amino}phenoxy)acetate](/img/structure/B3748739.png)
![2-({4-(4-methoxyphenyl)-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3748743.png)
![({4-(4-methoxyphenyl)-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3748748.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3748752.png)
![4,4'-[1,4-piperazinediylbis(methylene)]bis(1,6-heptadien-4-ol)](/img/structure/B3748757.png)
![[(2-oxo-1-azepanyl)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B3748773.png)
![5,6,7,8-tetrahydrospiro[1,3-benzothiazine-4,1'-cyclohexan]-2(3H)-one](/img/structure/B3748776.png)
![N-[2-(dimethylamino)ethyl]-N'-phenylurea](/img/structure/B3748783.png)

![6,7-dimethoxy-1-[5-(3-nitrophenyl)-2-furyl]-3,4-dihydroisoquinoline](/img/structure/B3748797.png)